Product packaging for Betamethasone 9(11)-ene-d9(Cat. No.:)

Betamethasone 9(11)-ene-d9

Cat. No.: B1154285
M. Wt: 434.59
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone 9(11)-ene-d9 is a deuterium-labeled analog of a known impurity of Betamethasone, a potent glucocorticoid used extensively as an anti-inflammatory agent . This high-purity compound, with a specified purity of 98%, is supplied as a powder and should be stored at 2-8°C, protected from air and light, to ensure stability . The molecular formula is C₂₆H₂₄D₉O₅, and it has a molecular weight of 434.59 . In research settings, this compound serves as a critical internal standard or reference material in analytical profiling, particularly in mass spectrometry-based methods. Its primary application is for the quantitative and qualitative analysis of Betamethasone and its related substances, aiding in the study of drug stability, metabolism, and impurity pathways . The use of this deuterated standard allows researchers to achieve more accurate and reliable data by compensating for variations during sample preparation and analysis. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle the product with care; upon receipt, it is recommended to inspect the vial as the powder may have adhered to the cap during shipping .

Properties

Molecular Formula

C₂₆H₂₄D₉O₅

Molecular Weight

434.59

Synonyms

17,21-Dihydroxy-16β-methyl-pregna-1,4,9(11)-triene-3,20-dione 17-Valerate-d9

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Betamethasone 9 11 Ene D9

Foundational Principles of Steroid Synthesis and Modification

The synthesis of corticosteroids like betamethasone (B1666872) can be approached through total synthesis or, more commonly, through semi-synthesis from readily available steroid precursors. Industrial production often starts from sapogenins like diosgenin (B1670711) or from sterols such as those derived from soybeans. These starting materials undergo a series of chemical and often microbial transformations to build the intricate corticosteroid framework.

Targeted Deuterium (B1214612) Incorporation Methodologies for Steroid Scaffolds

The introduction of deuterium into a steroid scaffold can be achieved through various methods, each with its own advantages in terms of regioselectivity and stereoselectivity. For a molecule like Betamethasone 9(11)-ene-d9, where the labeling is specified, a highly targeted approach is necessary. Common methods include:

Hydrogen Isotope Exchange (HIE): This method involves the exchange of protons for deuterons in the presence of a catalyst. The regioselectivity of HIE can be directed by functional groups within the molecule.

Reduction with Deuterated Reagents: Carbonyl groups and double bonds can be reduced using deuterium-donating reagents like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) in the presence of a catalyst.

Use of Deuterated Precursors: Incorporating deuterium can be achieved by starting the synthesis with a building block that is already deuterated.

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of specifically labeled compounds. For instance, the deuteration of estrone (B1671321) and its catechol metabolites has been achieved with regioselectivity at the 1-position using deuterated trifluoroacetic acid. nih.gov In the context of this compound, the "d9" designation implies multiple deuterium atoms at specific, stable positions.

The synthesis of cortisol labeled with four deuterium atoms at chemically stable sites ([9,11,12,12-²H₄]cortisol) has been accomplished through a combination of hydrogen-deuterium exchange and reductive deuteration reactions. nih.gov This demonstrates the feasibility of introducing deuterium at and around the C-9 and C-11 positions.

Deuteration Technique Description Key Reagents/Conditions Selectivity
Catalytic H/D Exchange Exchange of C-H bonds with C-D bonds using a catalyst.D₂O, D₂ gas, metal catalysts (e.g., Pd/C)Can be directed by neighboring functional groups.
Reductive Deuteration Reduction of functional groups (e.g., ketones, alkenes) with deuterium donors.NaBD₄, LiAlD₄, D₂/catalystDependent on the substrate and reagent.
Acid/Base Catalyzed Exchange Exchange of acidic or basic protons with deuterium.Deuterated acids (e.g., DCl, CF₃COOD), deuterated bases (e.g., NaOD)Targets specific acidic or basic sites.

The formation of the 9(11)-double bond is a critical step in the synthesis of Betamethasone 9(11)-ene and its deuterated analog. This unsaturation is often introduced by dehydration of an 11β-hydroxy steroid or by elimination from a suitable precursor. A common intermediate in the synthesis of many corticosteroids, including betamethasone, is a 9,11β-epoxide. researchgate.net A process for creating this epoxide involves the regioselective dehydration of an 11α-hydroxysteroid to form the Δ⁹,¹¹ double bond, followed by conversion to a bromoformate and subsequent cyclization. researchgate.net

Another approach involves the deoxygenation of a 9,11-epoxy steroid using hydroiodic acid (HI) to selectively form the Δ⁹,¹¹ steroid. google.com The choice of precursor is crucial; for instance, 9α-hydroxyandrost-4-ene-3,17-dione is a versatile starting material for the synthesis of various corticosteroids. researchgate.netvjs.ac.vn

The synthetic pathway for this compound would likely involve the synthesis of a deuterated betamethasone precursor, followed by the introduction of the 9(11)-double bond, or the formation of the double bond on a deuterated intermediate. The specific placement of the nine deuterium atoms would dictate the exact sequence of deuteration and bond formation steps.

Characterization of Isotopic Purity and Labeling Position in Deuterated Steroids

Once the synthesis of this compound is complete, it is essential to verify its structure, determine the isotopic purity, and confirm the positions of the deuterium labels. The primary analytical techniques for this characterization are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the molecular weight of the deuterated compound and thus its isotopic enrichment. rsc.orgnih.gov By comparing the mass spectrum of the deuterated compound with its non-deuterated counterpart, the number of incorporated deuterium atoms can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are invaluable for confirming the positions of the deuterium labels. In ¹H NMR, the absence of signals at specific chemical shifts indicates the replacement of protons with deuterons. ²H NMR directly detects the deuterium nuclei, providing definitive evidence of their location.

The combination of these techniques allows for a comprehensive evaluation of the synthesized molecule, ensuring that it meets the required specifications for its intended research application. rsc.org

Analytical Technique Information Provided
High-Resolution Mass Spectrometry (HR-MS) Precise molecular weight, isotopic distribution, and overall deuterium incorporation.
¹H Nuclear Magnetic Resonance (NMR) Disappearance of proton signals at deuterated positions.
²H Nuclear Magnetic Resonance (NMR) Direct detection and confirmation of deuterium at specific positions.
¹³C Nuclear Magnetic Resonance (NMR) Changes in carbon signals adjacent to deuterated centers.

Scale-Up Considerations and Efficiency in Deuterated Steroid Synthesis for Research Applications

The synthesis of deuterated steroids for research purposes often requires scaling up the production from milligram to gram quantities. This transition presents several challenges, including:

Cost and Availability of Deuterated Reagents: Deuterated solvents and reagents are significantly more expensive than their protic counterparts, making cost-efficiency a major consideration in scale-up.

Reaction Conditions: Reactions that are high-yielding on a small scale may not perform as well when scaled up. Optimization of reaction parameters such as temperature, concentration, and reaction time is often necessary.

Purification: The purification of larger quantities of the final product can be more challenging and may require different chromatographic techniques.

Innovations and Challenges in Complex Deuterated Steroid Synthesis

The synthesis of complex deuterated steroids like this compound is an area of ongoing research and development. Key challenges include:

Stereochemical Control: Maintaining the correct stereochemistry throughout a multi-step synthesis is a significant challenge.

Regioselectivity of Deuteration: Achieving highly specific deuterium labeling without scrambling or incomplete incorporation can be difficult.

Innovations in this field are focused on developing more efficient and selective synthetic methods. Late-stage functionalization, where isotopic labels are introduced at the final stages of a synthesis, is a particularly attractive strategy as it minimizes the number of steps involving expensive labeled reagents. musechem.com The development of novel catalytic systems for hydrogen isotope exchange is also a key area of research, aiming to provide milder and more selective methods for deuteration. cea.fr The integration of biocatalysis, using enzymes to perform specific transformations, also holds promise for improving the efficiency and sustainability of complex steroid synthesis. nih.gov

Advanced Analytical Methodologies Employing Betamethasone 9 11 Ene D9 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for quantitative analysis, renowned for its high accuracy and precision. nih.govyoutube.com It combines the sensitivity and selectivity of mass spectrometry with the reliability of using isotopically labeled internal standards. nih.gov The core principle involves adding a known amount of an isotopically enriched standard—the "spike"—to a sample before any processing steps. researchgate.netwikipedia.org By measuring the altered isotope ratio of the analyte in the final mixture, the original concentration of the native analyte can be calculated with high accuracy. youtube.comosti.gov

In mass spectrometry, an internal standard (IS) is a compound added to samples, calibrators, and controls at a constant, known concentration before sample processing. scioninstruments.comscioninstruments.com Its purpose is to correct for the variability inherent in the analytical process, including sample preparation (extraction, derivatization), injection volume, and instrument response. scioninstruments.comscioninstruments.com The quantification is based on the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte. chromatographyonline.com This ratio remains constant even if sample is lost during preparation, as both the analyte and the IS are affected proportionally. chromatographyonline.com

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as Betamethasone (B1666872) 9(11)-ene-d9 for the analysis of the corresponding non-labeled compound. researchgate.net SIL standards are considered the gold standard because they share nearly identical physicochemical properties (e.g., polarity, pKa, boiling point) with the analyte. researchgate.netnih.gov This ensures they behave similarly during extraction, chromatography, and ionization, providing the most effective compensation for analytical errors. waters.com

Matrix effects are a significant challenge in LC-MS/MS analysis, arising from co-eluting compounds from the sample matrix (e.g., plasma, urine) that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.com Deuterated analogs like Betamethasone 9(11)-ene-d9 are particularly effective at mitigating these effects. chromatographyonline.com

Because a deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography. This means both the analyte and the internal standard experience the same degree of ion suppression or enhancement at the same time in the ion source. waters.comchromatographyonline.com As a result, the ratio of their signals remains constant, allowing for accurate quantification despite the matrix interference. researchgate.net While slight chromatographic shifts due to the deuterium (B1214612) isotope effect can sometimes occur, SIL standards remain the most robust tool for compensating for matrix effects in complex biological samples. myadlm.org

Development and Validation of Chromatographic-Mass Spectrometric Methods

The development of robust and reliable methods for steroid analysis is crucial for clinical and research applications. The use of a suitable internal standard like this compound is integral to the validation of these methods, which typically involve liquid or gas chromatography coupled with mass spectrometry.

LC-MS/MS is the predominant technique for quantifying corticosteroids in biological fluids due to its high sensitivity and selectivity. nih.govnih.gov Method optimization is a multi-parameter process aimed at achieving reliable separation and detection.

Chromatographic Separation: A C18 column is commonly used for separating corticosteroids. nih.govresearchgate.net Gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid or ammonium (B1175870) fluoride, is employed to achieve separation of isobaric steroids. nih.govnih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is typically used, as the structure of most corticosteroids facilitates protonation. nih.gov Detection is performed using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.govmdpi.com

The table below shows typical optimized parameters for an LC-MS/MS method for corticosteroid analysis.

ParameterSettingPurpose
LC Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)Provides reversed-phase separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic AcidAqueous phase for gradient elution.
Mobile Phase B Acetonitrile or MethanolOrganic phase for gradient elution.
Flow Rate 0.3 - 0.6 mL/minInfluences chromatographic resolution and analysis time.
Ionization Mode Positive Electrospray (ESI+)Efficiently ionizes most corticosteroid molecules.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific ion transitions.

GC-MS is a powerful technique for steroid profiling, offering excellent chromatographic resolution. nih.govnih.gov However, because steroids are generally non-volatile, a derivatization step is mandatory to increase their volatility and thermal stability for GC analysis. tandfonline.comresearchgate.netnih.gov

Derivatization: Silylation is the most common derivatization method for steroids, targeting hydroxyl and ketone groups. tandfonline.commdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to form trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and stable at high temperatures. mdpi.comacs.org

GC Separation: A capillary column is used for separation, and the temperature program is optimized to resolve the complex mixture of steroid derivatives. nih.gov

MS Detection: Electron Ionization (EI) is typically used, and the resulting fragmentation patterns provide structural information for identification. tandfonline.com The use of a deuterated internal standard like this compound, which undergoes the same derivatization and chromatographic process, is essential for accurate quantification. nih.gov

The following table outlines a typical workflow for GC-MS analysis of steroids.

StepProcedureReagents/Conditions
1. Extraction Solid-Phase Extraction (SPE)C18 cartridges
2. Hydrolysis Enzymatic hydrolysisβ-glucuronidase/sulfatase
3. Derivatization SilylationMSTFA, NH4I, DTT; Heated (e.g., 60°C for 40 min)
4. GC Separation Temperature-programmed GCCapillary column (e.g., DB-5ms)
5. MS Detection Electron Ionization (EI)Full scan or Selected Ion Monitoring (SIM)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, offers significant advantages over tandem mass spectrometry (MS/MS) for steroid analysis. nih.govresearchgate.net HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of ions with very high accuracy. measurlabs.com

This high mass accuracy provides enhanced selectivity, allowing the differentiation of the target analyte from isobaric interferences (compounds with the same nominal mass but different elemental compositions). nih.govresearchgate.net While MS/MS relies on specific fragmentation patterns, HRMS can confirm a compound's identity based on its exact mass. nih.gov In quantitative studies, HRMS has shown performance comparable to MS/MS in terms of accuracy and precision, with the added benefit of being able to perform untargeted screening for unexpected metabolites or compounds in full-scan mode. nih.govnih.gov The use of an internal standard like this compound in an HRMS workflow remains crucial for achieving accurate quantification. nih.gov

Rigorous Method Validation Parameters for Deuterated Steroid Analysis

For an analytical method employing this compound to be considered reliable and robust, it must undergo rigorous validation. This process ensures the method is fit for its intended purpose and adheres to international guidelines. The validation assesses several key performance characteristics.

The core of method validation lies in demonstrating its accuracy, precision, and linearity. The use of a deuterated internal standard like this compound is critical to achieving the stringent acceptance criteria for these parameters.

Accuracy: This measures the closeness of the mean test results to the true concentration of the analyte. It is typically expressed as percent recovery. In methods using SIL internal standards, accuracy is expected to be high, as the standard closely mimics the analyte's behavior during extraction and ionization. nih.gov For bioanalytical methods, the mean value should generally be within ±15% of the nominal value. nih.gov

Precision: Precision evaluates the degree of scatter between a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). The use of a deuterated standard helps minimize imprecision by correcting for random variations. texilajournal.com Typically, the RSD should not exceed 15%. nih.gov

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The relationship is assessed by the coefficient of determination (r²), which should ideally be ≥0.99. nih.govresearchgate.net

The table below summarizes typical acceptance criteria for these validation parameters in a bioanalytical LC-MS/MS method for steroid analysis.

ParameterLevelAcceptance Criteria
Accuracy LLOQ80-120%
LQC, MQC, HQC85-115%
Precision (RSD%) LLOQ≤ 20%
LQC, MQC, HQC≤ 15%
Linearity (r²) N/A≥ 0.99
(LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control)

A critical consideration when using deuterated internal standards is the stability of the isotope label. The carbon-deuterium bonds in this compound are generally stable under typical analytical conditions. However, it is crucial to evaluate the potential for hydrogen-deuterium (H/D) back-exchange, where deuterium atoms are replaced by protons from the solvent or matrix. mdpi.com

This phenomenon can compromise the accuracy of quantification by altering the mass of the internal standard. researchgate.net The rate of H/D exchange is influenced by factors such as pH, temperature, and solvent composition. mdpi.comnih.gov Validation protocols must therefore include stability assessments under various conditions encountered during sample storage, preparation, and analysis. This involves incubating the internal standard in blank matrix at different temperatures and for varying durations to confirm that no significant degradation or isotopic exchange occurs. researchgate.net Storing deuterated compounds in strongly acidic or basic solutions should generally be avoided to minimize the risk of exchange. researchgate.net

Application in Complex Biological Research Matrices (Non-Human Clinical)

The primary advantage of using this compound as an internal standard is its ability to ensure accurate quantification in complex biological matrices, which are prone to significant matrix effects (ion suppression or enhancement). clearsynth.com

In vitro cellular models and tissue homogenates are indispensable tools in metabolic and toxicological research. However, their complex composition, rich in lipids, proteins, and salts, presents a significant challenge for quantitative analysis. When analyzing Betamethasone 9(11)-ene in these matrices, its deuterated internal standard is added at the beginning of the sample preparation process.

Because this compound is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects. scispace.com By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, leading to an accurate measurement of the analyte concentration. LC-MS/MS methods have been successfully developed for the quantification of other corticosteroids in tissue homogenates, demonstrating the feasibility and robustness of this approach. sciopen.comresearchgate.net

In preclinical research, the quantification of compounds in animal biological fluids (e.g., plasma, serum, urine) and excreta is essential for pharmacokinetic and metabolism studies. nih.gov These matrices are inherently variable and complex. The use of this compound is the preferred method for accurately determining the concentration of its non-deuterated form in samples from animal models.

The SIL-IS compensates for sample-to-sample variability in extraction recovery and matrix effects, which is crucial when dealing with diverse samples from a study cohort. lcms.cz For example, a method to determine betamethasone and dexamethasone (B1670325) in animal tissues was developed using LC-MS/MS, achieving high recovery and precision, underscoring the suitability of this technology for such applications. sciopen.com

The following table illustrates hypothetical but representative data for recovery and matrix effect in a validated method for Betamethasone 9(11)-ene using its d9-labeled internal standard in various animal matrices.

MatrixAnalyte ConcentrationRecovery (%)RSD (%)Matrix Effect (%)RSD (%)
Rat Plasma Low QC98.24.195.76.3
High QC101.53.597.15.8
Mouse Liver Homogenate Low QC94.67.289.38.1
High QC97.36.891.57.4
Rabbit Urine Low QC99.15.5103.24.9
High QC102.84.9104.64.2
(Data are illustrative examples based on typical performance of LC-MS/MS methods for steroids in biological matrices)

This robust analytical approach ensures that the data generated from animal studies are reliable and accurately reflect the behavior of the compound in vivo.

Mechanistic and Metabolic Research Using Betamethasone 9 11 Ene D9 As a Probe

Elucidation of Steroid Biotransformation Pathways

The use of deuterated analogs like Betamethasone (B1666872) 9(11)-ene-d9 is instrumental in tracing the metabolic fate of corticosteroids. Isotope labeling is a valuable method for investigating the mechanisms and kinetics of both chemical and biochemical reactions. arkat-usa.org

In Vitro Metabolic Stability and Metabolite Identification Studies (Excluding Human Clinical Metabolism)

In vitro systems, such as liver microsomes, are frequently employed to assess the metabolic stability of drug candidates. The substitution of hydrogen with deuterium (B1214612) can significantly alter metabolic rates, a phenomenon known as the deuterium kinetic isotope effect (KIE). researchgate.netjuniperpublishers.com A carbon-deuterium bond is more stable than a carbon-hydrogen bond, which can lead to a decrease in the rate of metabolism when the cleavage of this bond is the rate-limiting step. nih.gov This increased stability can be observed in in vitro assays, where deuterated compounds may exhibit a longer half-life compared to their non-deuterated counterparts. juniperpublishers.com

For instance, studies with other deuterated compounds have shown a significant reduction in in vitro intrinsic clearance in both rat and human liver microsomes. nih.gov This is attributed to the retardation of metabolic pathways, such as N-demethylation, due to the stronger C-D bond. nih.gov The metabolites formed from deuterated molecules are generally identical to those from the non-deuterated versions, with the exception of the presence of deuterium. researchgate.net

Mass spectrometry is a key analytical technique for identifying metabolites. The mass shift introduced by the deuterium atoms in Betamethasone 9(11)-ene-d9 allows for the clear differentiation of the parent compound and its metabolites from endogenous steroids. High-resolution mass spectrometry, coupled with chromatographic separation, enables the precise identification and structural elucidation of metabolic products. core.ac.uk

Role of Deuterium Labeling in Enzyme Kinetic Studies

Deuterium labeling is a cornerstone of enzyme kinetic studies, providing a means to dissect complex reaction mechanisms. arkat-usa.orgnih.gov The KIE, expressed as the ratio of the reaction rate of the non-deuterated substrate (kH) to the deuterated substrate (kD), offers valuable information about the rate-limiting steps of an enzymatic reaction. libretexts.org A primary KIE greater than one indicates that the C-H (or C-D) bond cleavage is involved in the rate-determining step. nih.gov

The magnitude of the KIE can provide insights into the transition state of the reaction. For example, in cytochrome P450-catalyzed reactions, a significant primary deuterium KIE is evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov These studies are crucial for understanding how enzymes like 3-ketosteroid Δ1-dehydrogenases, which are involved in the synthesis of drugs like betamethasone, function. acs.orguj.edu.pl

Research ApplicationKey FindingsAnalytical Techniques
Metabolic Stability Deuteration can lead to a significant decrease in in vitro intrinsic clearance.Liver Microsome Assays, LC-MS/MS
Metabolite Identification The mass shift from deuterium aids in the unambiguous identification of metabolites.High-Resolution Mass Spectrometry, NMR
Enzyme Kinetics The kinetic isotope effect (KIE) helps to identify rate-limiting steps in enzymatic reactions.Stopped-flow kinetics, Mass Spectrometry

Deuterium Kinetic Isotope Effects in Steroidogenic and Degradative Enzyme Mechanisms

The study of deuterium KIEs provides a deeper understanding of the mechanisms of enzymes involved in both the synthesis (steroidogenesis) and breakdown of steroids.

Investigation of Rate-Determining Steps and Reaction Intermediates

The magnitude of the KIE can also provide clues about the nature of reaction intermediates. The presence or absence of a KIE can help to distinguish between different potential reaction pathways and the intermediates involved.

Influence of Deuteration on Molecular Reactivity and Conformation

While the chemical reactivity of deuterium is very similar to that of hydrogen, the increased mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond. libretexts.org This results in a higher bond dissociation energy for the C-D bond, making it more difficult to break and thus influencing molecular reactivity. libretexts.org

KIE ParameterSignificance in Mechanistic Studies
Primary KIE Indicates that the C-H/C-D bond is broken in the rate-determining step.
Secondary KIE Observed when the isotopically labeled atom is not directly involved in bond breaking or formation, providing information about changes in hybridization or steric environment at the transition state. wikipedia.org
Magnitude of KIE Provides insights into the nature of the transition state and the degree to which bond cleavage is rate-limiting. libretexts.org

Role of Betamethasone 9 11 Ene D9 in Establishing Research Reference Standards and Quality Control

Development of Certified Reference Materials (CRMs) for Steroid Research

The development of Certified Reference Materials (CRMs) is a cornerstone of accurate and reliable steroid analysis. CRMs are highly characterized materials that serve as a benchmark for calibrating analytical instruments and validating methods. Isotopically labeled compounds, such as Betamethasone (B1666872) 9(11)-ene-d9, are indispensable in the creation of these essential standards. sigmaaldrich.com

In quantitative analysis, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard. nih.govscispace.com They are added to samples in a known quantity at an early stage of the analytical process. Because the SIL standard has nearly identical chemical and physical properties to the analyte (the substance being measured), it experiences similar losses during extraction, derivatization, and ionization. waters.com By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can accurately quantify the analyte's concentration, effectively compensating for procedural variations. clearsynth.com

Researchers utilize deuterated and non-deuterated analogs in biological matrices like urine to establish references for the simultaneous and direct detection of anabolic-androgenic steroid (AAS) metabolites, which is crucial for producing reliable and precise analytical data. sigmaaldrich.com The use of CRMs developed with these labeled standards is vital for the accurate multi-class analysis of steroid hormones, enabling validation through comparison with materials from standards bodies like the National Institute of Standards and Technology (NIST). nist.govnih.gov

Table 1: Key Characteristics of Isotopically Labeled Compounds as Certified Reference Materials

CharacteristicDescriptionImportance in Steroid Analysis
High Isotopic Purity The material should have a very high percentage of the stable isotope (e.g., deuterium) and minimal contamination with the non-labeled analyte.Prevents interference and overestimation of the native analyte, ensuring accurate quantification. waters.com
Chemical Purity The standard must be free from other chemical impurities that could interfere with the analysis.Ensures that the measured signal originates solely from the standard, maintaining analytical specificity.
Structural Identity The labeled standard should be chemically identical to the analyte, differing only in isotopic composition.Guarantees that the standard and analyte behave similarly during sample preparation and chromatographic separation. nih.gov
Stability The position of the isotopic label must be stable and not prone to exchange with hydrogen atoms from the solvent or matrix. hilarispublisher.comPrevents loss of the isotopic label, which would compromise the standard's utility for accurate quantification. sigmaaldrich.com
Appropriate Mass Shift The mass difference between the labeled standard and the analyte should be sufficient to prevent spectral overlap in the mass spectrometer. sigmaaldrich.comAllows for clear and unambiguous detection of both the analyte and the internal standard. sigmaaldrich.com

Interlaboratory Harmonization and Proficiency Testing in Steroid Analysis

Achieving consistency and comparability of results among different laboratories—a concept known as interlaboratory harmonization—is critical in clinical diagnostics, anti-doping control, and pharmaceutical research. The widespread use of well-characterized reference materials, including SIL standards like Betamethasone 9(11)-ene-d9, is fundamental to this goal. nih.gov When different laboratories use the same CRMs for calibration, it minimizes systematic bias and ensures that results are comparable, regardless of the specific instrumentation or local procedural variations. dntb.gov.ua

Proficiency testing (PT) is a formal process for assessing the performance of analytical laboratories. In a typical PT scheme, a central organizing body distributes identical samples containing unknown concentrations of analytes to multiple laboratories. The participants analyze the samples and report their results, which are then compared against a reference value. The use of isotopically labeled internal standards is a key component of the high-precision methods that allow laboratories to perform well in such schemes. wur.nl For example, the European Union Reference Laboratory (EURL) organizes PTs for corticosteroids in animal-derived samples to ensure that national reference laboratories across Europe can accurately detect these substances. wur.nl Successful participation in PT programs provides objective evidence of a laboratory's competence and the reliability of its analytical methods.

Table 2: Example of Proficiency Test Structure for Corticosteroid Analysis

ParameterDescription
Organizer European Union Reference Laboratory (EURL)
Analytes Betamethasone (BET), Dexamethasone (B1670325) (DEX), Triamcinolone Acetonide (TCA)
Matrices Bovine and Porcine Urine
Sample Distribution Multiple samples with varying analyte concentrations sent to participating laboratories. wur.nl
Evaluation Performance is assessed using z-scores, which measure the deviation of the lab's result from the consensus value. wur.nl
Outcome Identifies laboratories with questionable or unsatisfactory results, highlighting the need for method improvement. wur.nl

Application in Pre-clinical Drug Discovery and Development Research

In the pre-clinical phase of drug discovery, thousands of compounds are evaluated for their therapeutic potential. This process requires robust, high-throughput analytical methods to provide reliable data on the behavior of these compounds in biological systems. Stable isotope-labeled internal standards are crucial for the quantitative bioanalysis that underpins this research. nih.gov Compounds with a Δ9,11 modification, a structural feature of Betamethasone 9(11)-ene, have been investigated as novel anti-inflammatory agents, and their pre-clinical characterization relies heavily on accurate quantitative methods. nih.gov

High-throughput screening (HTS) is used to rapidly assess the activity of large numbers of compounds in in vitro assays, such as those measuring receptor binding or enzyme inhibition. unc.edu For compounds that show promise, subsequent studies in cell cultures and early in vivo animal models are conducted. In all these stages, accurate quantification is essential. Deuterated internal standards like this compound are used to develop sensitive and specific LC-MS/MS methods for this purpose. researchgate.net They are particularly valuable for correcting matrix effects, where components of a biological sample (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of the analyte, leading to inaccurate results. clearsynth.com By using a SIL internal standard, which is affected by the matrix in the same way as the analyte, researchers can obtain reliable quantitative data even from complex biological samples. nih.gov

Table 3: Advantages of Using Deuterated Standards in Pre-clinical Quantitative Screening

AdvantageDescription
Improved Accuracy Corrects for variability in sample preparation, injection volume, and instrument response. clearsynth.com
Matrix Effect Compensation The SIL standard co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for accurate correction. clearsynth.com
High Sensitivity Enables the reliable quantification of low concentrations of drug candidates and their metabolites in biological fluids and tissues. researchgate.net
Method Robustness Leads to more rugged and reproducible analytical methods, which is essential for high-throughput environments. scispace.com
Facilitates High-Throughput The reliability of isotopic dilution methods reduces the need for extensive sample cleanup, speeding up analysis. mdpi.com

Before a drug candidate can advance to clinical trials, its stability and pharmacokinetic profile, including its bioavailability, must be thoroughly characterized in pre-clinical studies. Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation.

Stable isotope-labeled internal standards are the preferred tool for the quantitative analysis required in these studies. scispace.com They are used to measure the concentration of the parent drug and its metabolites over time in biological fluids like plasma. nih.gov This data is used to calculate key pharmacokinetic parameters. For example, in pre-clinical studies of novel Δ9,11 steroids, parameters such as terminal half-life and bioavailability were determined using these robust analytical techniques. nih.gov The use of a SIL internal standard ensures that the data accurately reflects the drug's behavior in vivo, as it compensates for analytical variability that could otherwise obscure the true pharmacokinetic profile. waters.com

Table 4: Example Pharmacokinetic Parameters Determined Using SIL Standards in Pre-clinical Research

ParameterDefinitionExample Value (VBP15 in Mice) nih.gov
Cmax Maximum (or peak) serum concentration that a drug achieves.Not specified
Tmax Time at which the Cmax is observed.Not specified
AUC (Area Under the Curve) The total exposure to a drug that the body receives.Not specified
t½ (Terminal Half-life) The time required for the drug concentration to be reduced by half.0.35 hours
F% (Bioavailability) The fraction of the drug that is absorbed systemically.74.5%

Contribution to Analytical Method Development in Forensic and Anti-Doping Science (Non-Case Specific)

In the fields of forensic toxicology and anti-doping science, the unambiguous identification and accurate quantification of prohibited substances are paramount. Analytical methods must be highly sensitive, specific, and legally defensible. The development and validation of these methods rely heavily on the use of isotopically labeled internal standards. shimadzu.com

The World Anti-Doping Agency (WADA) maintains a Prohibited List of substances and methods banned in sport. liu.edu To detect these substances, anti-doping laboratories employ sophisticated analytical techniques, primarily based on chromatography coupled with mass spectrometry. shimadzu.com Deuterated steroids are routinely used as internal standards for the analysis of anabolic agents, corticosteroids, and other banned substances in athlete samples. sigmaaldrich.com They are essential for ensuring that quantitative results are accurate, which is critical for distinguishing between endogenous (naturally produced) levels of a substance and levels resulting from doping. nih.gov

Furthermore, isotope ratio mass spectrometry (IRMS) is used to differentiate between natural and synthetic versions of endogenous steroids like testosterone. nih.gov This technique measures the ratio of carbon-13 to carbon-12. The development of steroid isotopic standards is crucial for calibrating IRMS instruments and ensuring the global harmonization of anti-doping test results. nih.gov

Table 5: Analytical Techniques in Forensic and Anti-Doping Science Utilizing Isotopically Labeled Standards

TechniqueAcronymRole of Isotopically Labeled Standards
Gas Chromatography-Mass Spectrometry GC-MSUsed as internal standards for the quantification of volatile or derivatized steroids and other doping agents. liu.edu
Liquid Chromatography-Tandem Mass Spectrometry LC-MS/MSThe most common application; used as internal standards to ensure accurate quantification of a wide range of compounds in complex matrices like urine and blood. sigmaaldrich.com
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry GC-C-IRMSLabeled standards are used to calibrate instruments and as quality controls to ensure the accuracy of isotope ratio measurements for detecting synthetic steroid abuse. nih.gov

Future Directions and Emerging Research Frontiers for Deuterated Steroid Analogs

Integration with Advanced Imaging Modalities for Molecular Tracing (Non-Clinical)

The use of deuterated compounds in conjunction with advanced imaging techniques is a rapidly advancing frontier. Deuterium's unique nuclear magnetic resonance properties make it an ideal probe for non-invasive, in vivo metabolic imaging.

Deuterium (B1214612) Magnetic Resonance Imaging (DMRI), also referred to as Deuterium Metabolic Imaging (DMI), is a powerful modality that allows for the three-dimensional tracking of deuterated substrates and their metabolic products. nih.gov Unlike conventional methods that may involve ionizing radiation, DMRI is a non-invasive technique that can be integrated into standard clinical MRI scanners with minor adjustments. researchgate.net Researchers have successfully used DMRI with deuterated glucose and water to visualize metabolic processes in real-time, particularly in the context of tumor metabolism in animal models. researchgate.netmdpi.comnih.govresearchgate.net

Deuterated steroid analogs, such as Betamethasone (B1666872) 9(11)-ene-d9, could serve as novel probes in DMRI studies. By administering the deuterated steroid, researchers could trace its distribution, uptake, and metabolic fate within living organisms without the need for radioactive labels. This approach offers the potential to map the spatial biochemistry of steroid action and metabolism in various tissues and disease models, providing invaluable insights into their mechanisms of action. nih.govnih.gov

Table 1: Advanced Imaging Modalities for Deuterated Compounds

Imaging Modality Principle Application for Deuterated Steroids (Non-Clinical) Key Advantages
Deuterium MRI (DMRI/DMI) Detects the NMR signal from deuterium nuclei. Administered deuterated compounds are tracked as they are metabolized. Tracing the in vivo distribution, uptake, and metabolism of deuterated steroids like Betamethasone 9(11)-ene-d9. nih.govresearchgate.net Non-invasive, no ionizing radiation, provides spatial and metabolic information. researchgate.net

| Mass Spectrometry Imaging (MSI) | Provides spatial localization of molecules within tissues by analyzing the mass-to-charge ratio of ions desorbed from a sample surface. | Mapping the distribution of deuterated steroids and their metabolites in tissue sections with high chemical specificity. nsf.gov | High sensitivity and specificity, provides detailed spatial distribution at the tissue level. |

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Steroids

Computational methods are becoming indispensable for predicting the effects of deuteration on the behavior of molecules. Quantum-chemical calculations and molecular dynamics (MD) simulations can provide a detailed understanding of how the increased mass of deuterium influences molecular structure, stability, and interactions.

Studies have shown that deuteration can alter the strength of hydrogen bonds, a phenomenon known as the Ubbelohde effect. doaj.org These subtle changes can impact a ligand's binding affinity for its receptor. doaj.orgplos.org Computational models can simulate these quantum effects, predicting how a deuterated steroid might interact differently with its biological target compared to its non-deuterated counterpart. nih.govresearchgate.net

MD simulations can model the dynamic behavior of deuterated steroids, revealing how isotopic substitution affects their conformational flexibility and binding kinetics. nih.gov By simulating the interaction of a compound like this compound with its receptor, researchers can gain insights into the structural and energetic basis of its activity. This predictive power can guide the design of future deuterated analogs with optimized properties for specific research applications.

Table 2: Computational Approaches for Deuterated Steroids

Computational Method Description Application for Deuterated Steroids
Quantum-Chemical Calculations Uses quantum mechanics to compute molecular properties, including bond strengths and interaction energies. Predicts changes in hydrogen bonding and binding affinity upon deuteration (Ubbelohde effect). doaj.orgnih.gov
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time. Analyzes the impact of deuteration on the conformational dynamics and binding kinetics of the steroid with its receptor. nih.gov

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Identifies the likely binding poses of deuterated steroids within their receptor binding pockets. nih.govresearchgate.net |

Novel Approaches to Site-Specific Deuterium Labeling

The synthesis of selectively deuterated compounds is a significant challenge that requires sophisticated chemical strategies. The ability to place deuterium atoms at specific positions within a steroid molecule is crucial for mechanistic studies and for optimizing the properties of the analog.

Recent years have seen significant advances in deuterium labeling methodologies. researchgate.net Techniques such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration allow for the synthesis of selectively deuterated compounds. researchgate.net These methods often employ transition metal catalysts, such as iridium, ruthenium, and palladium, to achieve high efficiency and site-selectivity. researchgate.netmdpi.com

For complex molecules like steroids, which are primarily hydrocarbons with limited functional groups, site-specific labeling presents additional challenges. Synthetic strategies must be carefully designed to introduce deuterium at the desired location without altering the rest of the molecule. The development of more versatile and efficient catalytic systems is an active area of research, aiming to provide broader access to a wide range of precisely labeled deuterated steroids for research purposes. rsc.orgnih.gov

Table 3: Methods for Site-Specific Deuterium Labeling

Labeling Method Description Reagents/Catalysts
Hydrogen Isotope Exchange (HIE) Direct replacement of a C-H bond with a C-D bond. D₂O, D₂ gas, deuterated solvents with transition metal catalysts (e.g., Iridium, Ruthenium, Palladium). researchgate.netresearchgate.net
Reductive Deuteration Addition of deuterium across a double bond or to a carbonyl group. D₂ gas with a catalyst, or deuterated reducing agents like sodium borodeuteride (NaBD₄). researchgate.netnih.gov

| Dehalogenative Deuteration | Replacement of a halogen atom with a deuterium atom. | D₂ gas or other deuterium sources with a catalyst. researchgate.net |

Expansion of Research Applications in Chemical Biology and Systems Research

Deuterated steroids are powerful tools for chemical biology and systems-level research. Their altered mass makes them ideal internal standards for quantitative mass spectrometry, while their isotopic label allows them to be used as tracers to follow metabolic pathways.

In chemical biology, deuterated analogs like this compound can be used as chemical probes to investigate the function and regulation of steroid signaling pathways. chemscene.com By tracing the metabolism of the deuterated steroid, researchers can identify novel metabolites and enzymatic pathways involved in steroid processing. nih.govresearchgate.net

Within a systems research framework, deuterated steroids can be used in metabolic flux analysis to quantify the rates of biochemical reactions. By introducing a deuterated precursor and monitoring the incorporation of deuterium into various downstream metabolites, a comprehensive picture of the metabolic network can be constructed. This approach can reveal how steroid metabolism is integrated with other cellular processes and how it is perturbed in disease states.

Addressing Analytical Challenges for Ultra-Trace Deuterated Steroids in Complex Research Environments

The detection and quantification of deuterated steroids at very low concentrations in complex biological samples present significant analytical hurdles. clinicallab.com Biological matrices, such as plasma or tissue homogenates, contain a vast number of endogenous molecules that can interfere with the analysis. nih.gov

Mass spectrometry (MS) coupled with chromatographic separation (e.g., LC-MS/MS) is the gold standard for analyzing steroids due to its high sensitivity and specificity. nih.gov For deuterated compounds, MS can easily distinguish the labeled analog from its non-deuterated counterpart based on the mass difference. However, achieving reliable quantification at ultra-trace levels requires careful method development to overcome matrix effects and ensure accuracy. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, particularly for confirming the position and extent of deuterium incorporation. nih.govchemrxiv.org High-field NMR can provide detailed structural information but generally has lower sensitivity compared to MS. The combination of both MS and NMR techniques is often necessary for the comprehensive characterization and analysis of deuterated steroids in complex research environments. nih.gov Developing more sensitive and robust analytical methods remains a key focus to fully exploit the potential of deuterated compounds in biochemical and systems-level research. nih.govnih.gov

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow institutional guidelines for corticosteroid handling, including use of personal protective equipment (PPE) and chemical fume hoods. Conduct a risk assessment for deuterated compounds, noting potential hazards like isotopic exchange or bioaccumulation. Document waste disposal procedures for deuterated solvents and toxic by-products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.